molecular formula C11H12O3 B179895 2-(Cyclopropylmethoxy)benzoic acid CAS No. 136013-76-8

2-(Cyclopropylmethoxy)benzoic acid

Cat. No. B179895
M. Wt: 192.21 g/mol
InChI Key: NZFRVQDXLBTTLZ-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethoxy)benzoic acid” is an organic compound with the molecular weight of 192.21 . It is a liquid in physical form .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylmethoxy)benzoic acid” consists of a benzoic acid group attached to a cyclopropylmethoxy group . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(Cyclopropylmethoxy)benzoic acid” is a liquid in physical form . It has a molecular weight of 192.21 .

Scientific Research Applications

Complex Formation and Drug Delivery Systems

  • Benzoic acid derivatives, including 2-(Cyclopropylmethoxy)benzoic acid, have been studied for their potential in forming non-covalent complexes with cyclodextrins. These complexes have shown promise in drug delivery systems due to their stability in both aqueous and solid states (Dikmen, 2021).

Pharmaceutical Research and Synthesis

  • Research has focused on the synthesis of benzoic acid derivatives for pharmaceutical applications. This includes the development of novel benzoic acid ester derivatives as potent inhibitors in respiratory diseases (Armani et al., 2014).

Analytical Chemistry and Spectroscopy

  • Studies have utilized benzoic acid derivatives in analytical chemistry, specifically in mass spectrometry for the analysis of complex molecular structures (Moolayil et al., 2006).

Advanced Materials Science

  • Research in materials science has explored the use of benzoic acid derivatives in doping polyaniline, a conducting polymer, demonstrating the potential of these derivatives in the field of advanced materials (Amarnath & Palaniappan, 2005).

Organic Synthesis and Catalysis

  • Benzoic acid derivatives are integral in organic synthesis and catalysis. Studies have focused on C–H bond functionalization of benzoic acids, providing tools for step-economical organic synthesis (Li et al., 2016).

Luminescent Properties in Coordination Compounds

  • The luminescent properties of lanthanide coordination compounds using benzoic acid derivatives have been investigated, highlighting the influence of electron-withdrawing and electron-donating groups on photophysical properties (Sivakumar et al., 2010).

Environmental Chemistry and Toxicity

  • Studies on benzoic acid derivatives have also included environmental chemistry aspects, specifically assessing the toxicity and impact of these compounds on the environment and human health (Gorokhova et al., 2020).

properties

IUPAC Name

2-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRVQDXLBTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VJ Santora, TA Almos, R Barido… - Journal of Medicinal …, 2018 - ACS Publications
We report here the identification and optimization of a novel series of potent GlyT1 inhibitors. A ligand design campaign that utilized known GlyT1 inhibitors as starting points led to the …
Number of citations: 13 pubs.acs.org

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